molecular formula C12H11FN2O2S B13636865 Ethyl 2-amino-5-(3-fluorophenyl)thiazole-4-carboxylate

Ethyl 2-amino-5-(3-fluorophenyl)thiazole-4-carboxylate

Cat. No.: B13636865
M. Wt: 266.29 g/mol
InChI Key: UVNGXVSGNCIAQT-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-(3-fluorophenyl)thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

The synthesis of Ethyl 2-amino-5-(3-fluorophenyl)thiazole-4-carboxylate typically involves the reaction of ethyl bromopyruvate with thiourea . The reaction conditions include the use of solvents like ethanol and the application of heat to facilitate the reaction. The product is usually obtained as off-white precipitates. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Ethyl 2-amino-5-(3-fluorophenyl)thiazole-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the C-2 position of the thiazole ring. Common reagents and conditions used in these reactions include solvents like ethanol, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-amino-5-(3-fluorophenyl)thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5-(3-fluorophenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the inhibition or activation of certain biological processes . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 2-amino-5-(3-fluorophenyl)thiazole-4-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2S/c1-2-17-11(16)9-10(18-12(14)15-9)7-4-3-5-8(13)6-7/h3-6H,2H2,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNGXVSGNCIAQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)N)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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